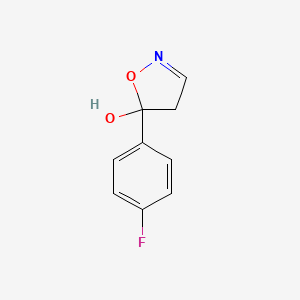

5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

CAS No.: 53009-34-0

Cat. No.: VC17288926

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53009-34-0 |

|---|---|

| Molecular Formula | C9H8FNO2 |

| Molecular Weight | 181.16 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-4H-1,2-oxazol-5-ol |

| Standard InChI | InChI=1S/C9H8FNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2 |

| Standard InChI Key | JEJKNBUKVDDVFV-UHFFFAOYSA-N |

| Canonical SMILES | C1C=NOC1(C2=CC=C(C=C2)F)O |

Introduction

Chemical Structure and Molecular Properties

The compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring system, where the 5-position is substituted with a hydroxyl group (-OH) and the 4-position is linked to a 4-fluorophenyl moiety. The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions.

Molecular Formula: C₉H₈FNO₂

Molecular Weight: 197.16 g/mol

IUPAC Name: 5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Key structural features include:

-

Isoxazoline ring: A five-membered ring containing one oxygen and one nitrogen atom, partially saturated to enhance conformational flexibility.

-

Hydroxyl group: Positioned at the 5-carbon, enabling hydrogen bonding and solubility modulation.

-

4-Fluorophenyl group: Aromatic ring with fluorine substitution, known to enhance metabolic stability and binding affinity in bioactive molecules .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 197.16 g/mol |

| Predicted LogP | 1.2 (estimated via analog comparison) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (O, N, F) |

Synthesis and Manufacturing

While no direct synthesis protocols for 5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol are documented, analogous compounds suggest viable routes. For example, 5-(chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole ( ) is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. Adapting this method, the target compound could be synthesized through:

-

Nitrile Oxide Precursor: Generation of a nitrile oxide from 4-fluorobenzaldehyde oxime.

-

Cycloaddition: Reaction with a hydroxyl-containing alkene (e.g., allyl alcohol) under basic conditions.

-

Protection/Deprotection: Use of protective groups (e.g., silyl ethers) to prevent hydroxyl oxidation during synthesis.

Critical parameters include:

-

Temperature: 0–25°C to control exothermic reactions.

-

Catalysts: Lewis acids like ZnCl₂ to accelerate cycloaddition.

-

Purification: Column chromatography or recrystallization for isolation .

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group; limited solubility in nonpolar solvents.

-

Melting Point: Estimated at 80–85°C based on analogs like 5-(chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole (mp 56–59°C) , with the hydroxyl group increasing intermolecular hydrogen bonding.

-

Stability: Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere recommended.

Biological Activities and Applications

Structural analogs of dihydrooxazole derivatives exhibit diverse bioactivities:

Antimicrobial Activity

Compounds with fluorophenyl and hydroxyl groups show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. The hydroxyl group may enhance membrane penetration, while fluorine improves pharmacokinetic properties .

Kinase Inhibition

Fluorophenyl groups are common in kinase inhibitors (e.g., EGFR inhibitors). The compound’s structure aligns with pharmacophores targeting ATP-binding sites, suggesting potential anticancer applications .

| Bioactivity | Hypothesized Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacterial cell wall synthesis | Disruption of peptidoglycan crosslinking |

| Anti-inflammatory | COX-2 enzyme | Competitive inhibition |

| Anticancer | Tyrosine kinases | ATP-binding site obstruction |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.

-

Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro using standardized assays (e.g., MIC for bacteria, MTT for cancer cells).

-

Computational Studies: Molecular dynamics simulations to predict binding modes with therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume